molecular formula C2H4Br2 B1610667 1,2-Dibromo(1,2-14C2)ethane CAS No. 22712-78-3

1,2-Dibromo(1,2-14C2)ethane

Cat. No.: B1610667
CAS No.: 22712-78-3
M. Wt: 191.85 g/mol
InChI Key: PAAZPARNPHGIKF-XPULMUKRSA-N
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Description

1,2-Dibromoethane, also known as ethylene dibromide (EDB), is an organobromine compound with the chemical formula C2H4Br2 . It is a dense colorless liquid with a faint, sweet odor, detectable at 10 ppm . It is widely used and sometimes controversial as a fumigant .


Synthesis Analysis

1,2-Dibromoethane can be synthesized by the reaction of ethylene gas with bromine, in a classic halogen addition reaction . The chemical reaction is as follows: CH2=CH2 + Br2 → BrCH2–CH2Br .


Molecular Structure Analysis

The molecular structure of 1,2-Dibromoethane is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

In organic synthesis, 1,2-dibromoethane is used as a source of bromine to brominate carbanions and to activate magnesium for certain Grignard reagents . In the latter process, 1,2-dibromoethane reacts with magnesium, producing ethene and magnesium bromide, and exposes a freshly etched portion of magnesium to the substrate .


Physical And Chemical Properties Analysis

1,2-Dibromoethane is a colorless liquid with a faintly sweet odor . It has a density of 2.18 g/mL, a melting point of 9.4 to 10.2 °C, and a boiling point of 129 to 133 °C . It is slightly soluble in water (0.4% at 20 °C) and has a log P value of 2.024 .

Mechanism of Action

1,2-Dibromoethane can be used to prepare functionalized styrenes by reacting with arylboronic acids via palladium-catalyzed cross-coupling reaction . It can also be used along with potassium iodide (KI) for α-acyloxylation of ketones with carboxylic acids without the use of transition metals and strong oxidants .

Safety and Hazards

1,2-Dibromoethane is a known carcinogen . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is toxic if swallowed or in contact with skin . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Properties

IUPAC Name

1,2-dibromo(1,2-14C2)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4Br2/c3-1-2-4/h1-2H2/i1+2,2+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAAZPARNPHGIKF-XPULMUKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[14CH2]([14CH2]Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90514626
Record name 1,2-Dibromo(~14~C_2_)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22712-78-3
Record name 1,2-Dibromo(~14~C_2_)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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